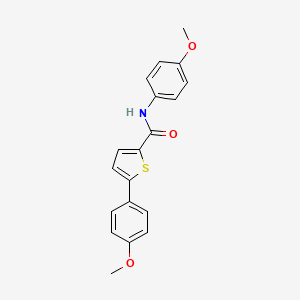

N,5-bis(4-methoxyphenyl)thiophene-2-carboxamide

Description

Historical Context of Thiophene Carboxamide Derivatives in Drug Discovery

Thiophene carboxamide derivatives have emerged as critical scaffolds in medicinal chemistry due to their structural versatility and bioisosteric potential. The discovery of thiophene in 1882 by Viktor Meyer marked the beginning of extensive research into heterocyclic aromatic compounds. Early studies revealed thiophene’s similarity to benzene in electronic structure and reactivity, enabling its use as a bioisostere in drug design. By the late 20th century, thiophene-based compounds gained prominence in oncology, with derivatives like Combretastatin A-4 (CA-4) inspiring analogs that mimic its tubulin-binding activity.

The integration of carboxamide groups into thiophene frameworks, as seen in N,5-bis(4-methoxyphenyl)thiophene-2-carboxamide, leverages hydrogen-bonding capabilities and metabolic stability. For example, thiophene carboxamides synthesized in 2022 demonstrated nanomolar IC~50~ values against Hep3B liver cancer cells, highlighting their potential as CA-4 biomimetics. These developments underscore the historical trajectory from simple thiophene isolation to complex derivatives with targeted therapeutic applications.

Structural Significance of this compound

The molecular architecture of this compound features a planar thiophene core substituted with two 4-methoxyphenyl groups and a carboxamide moiety. Key structural attributes include:

- Aromatic Thiophene Core : The fully conjugated π-system facilitates π-π stacking interactions with biological targets, such as tubulin’s colchicine-binding site.

- 4-Methoxyphenyl Substituents : Methoxy groups enhance electron density via resonance donation, improving binding to hydrophobic pockets while modulating solubility.

- Carboxamide Linker : The amide group participates in hydrogen bonding with residues like asparagine-101 and glutamine-245 in tubulin, stabilizing ligand-receptor complexes.

Comparative studies show that substituting the thiophene’s 2-position with carboxamide groups optimizes steric and electronic complementarity with tubulin’s binding pocket. For instance, derivatives with 4-methoxyphenyl groups exhibited 5.46 µM IC~50~ values in Hep3B cells, outperforming non-substituted analogs.

Research Trajectory and Contemporary Relevance

Recent advances in computational chemistry and synthetic methodologies have accelerated the development of thiophene carboxamides. Molecular dynamics simulations of this compound analogs reveal stable binding to tubulin over 100 ns trajectories, with root-mean-square deviation (RMSD) values below 2.0 Å. Additionally, scaffold-hopping strategies have yielded derivatives targeting non-oncological pathways, such as P2Y~14~ receptor antagonism for inflammatory bowel disease.

Properties

IUPAC Name |

N,5-bis(4-methoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-22-15-7-3-13(4-8-15)17-11-12-18(24-17)19(21)20-14-5-9-16(23-2)10-6-14/h3-12H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGBGFQXNMBMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-bis(4-methoxyphenyl)thiophene-2-carboxamide typically involves the reaction of 4-methoxybenzoyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,5-bis(4-methoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N,5-bis(4-methoxyphenyl)thiophene-2-carboxamide typically involves the reaction of thiophene derivatives with appropriate aryl amines. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the formation and purity of the compound.

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the denaturation of bovine serum albumin, which is a common assay for evaluating anti-inflammatory properties. The compound's efficacy was comparable to that of diclofenac sodium, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity Comparison

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited significant cytotoxicity, with IC50 values indicating its effectiveness at low concentrations. Notably, when used in combination with sorafenib, a common chemotherapy agent, it enhanced the drug's efficacy by sensitizing cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicated that this compound exhibits significant activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .

Mechanistic Insights

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes related to inflammation and cancer progression. Molecular docking studies have provided insights into how this compound binds to these targets, highlighting its potential for drug development.

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results showed a marked reduction in inflammatory markers and pain scores compared to control groups treated with saline .

Case Study 2: Cancer Treatment Synergy

Another study focused on the combination therapy involving this compound and sorafenib in HepG2 cells. The results indicated that pre-treatment with this compound significantly lowered the IC50 of sorafenib from 3.9 µM to 0.5 µM, demonstrating its potential as an adjuvant therapy in liver cancer treatment .

Mechanism of Action

The mechanism of action of N,5-bis(4-methoxyphenyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamides

Key Observations :

- Electron-Withdrawing Groups: Nitro (e.g., compounds in ) and cyano groups () enhance antibacterial and antitumor activities but may reduce metabolic stability.

- Substituent Flexibility : The N-position is frequently modified with heterocycles (e.g., thiazole in ) or aryl groups (e.g., 4-methoxyphenyl in the target compound), influencing target selectivity.

- Synthesis Efficiency : HATU-mediated coupling achieves moderate yields (42–99%), while nucleophilic substitutions () prioritize functional diversity over purity.

Pharmacological Activity Comparisons

Antibacterial Activity :

Nitrothiophene carboxamides (e.g., ) exhibit narrow-spectrum antibacterial activity. For example, N-(4-(4-cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14) targets Gram-positive pathogens via inhibition of bacterial membrane proteins . In contrast, the target compound’s 4-methoxyphenyl groups may reduce nitro-associated toxicity while retaining solubility.

Anticancer Activity :

Thiophene carboxamides with chloroacetamido and cyano substituents (e.g., ) demonstrate potent cytotoxicity:

- HepG2 (Liver Cancer) : IC50 values range from 0.5–3.9 µM, with compound 4b enhancing sorafenib efficacy by 8-fold .

- MCF-7 (Breast Cancer) : Substituted derivatives show moderate activity (IC50 ~10–20 µM).

The target compound’s dual 4-methoxyphenyl groups may improve tumor penetration due to increased lipophilicity, though direct cytotoxicity data are lacking.

Dual-Action Mechanisms :

Derivatives like 5-cyano-N-(4-methoxyphenyl)thiophene-3-carboxamides () act as dual anti-angiogenic and antimitotic agents, suppressing VEGF and tubulin polymerization. This suggests that methoxyphenyl substituents could synergize with carboxamide cores for multitarget effects.

Physicochemical and Spectral Comparisons

Biological Activity

N,5-bis(4-methoxyphenyl)thiophene-2-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on various research studies.

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate amines and carboxylic acids. The compound's structure features a thiophene ring substituted with two 4-methoxyphenyl groups, which may enhance its biological activity through increased lipophilicity and molecular interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including this compound. These compounds are considered biomimetics of Combretastatin A-4 (CA-4), a well-known anticancer agent. Research indicates that these derivatives exhibit significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells.

Key Findings:

- IC50 Values : The synthesized derivatives showed IC50 values in the range of 5.46 to 12.58 µM against Hep3B cells, indicating potent anticancer activity .

- Mechanism of Action : The compounds disrupt microtubule dynamics by binding to the colchicine site on tubulin, similar to CA-4. This interaction leads to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

Thiophene derivatives have also been studied for their anti-inflammatory effects. This compound exhibits potential in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Key Findings:

- Inhibition Concentration : Compounds related to this derivative have shown IC50 values ranging from 40 µM to 90 µM in inhibiting NO production, demonstrating significant anti-inflammatory potential .

- Comparative Efficacy : The anti-inflammatory activity was comparable to standard anti-inflammatory agents like dexamethasone .

Antioxidant Activity

The antioxidant properties of thiophene derivatives have been explored using various assays. This compound was evaluated for its ability to scavenge free radicals.

Key Findings:

- Antioxidant Assay Results : Compounds derived from thiophene exhibited up to 62% inhibition in ABTS radical scavenging assays, indicating strong antioxidant capabilities .

- Comparative Analysis : The antioxidant activity was comparable to ascorbic acid, a well-known antioxidant .

Table of Biological Activities

| Activity Type | IC50 Values (µM) | Comparison Agent |

|---|---|---|

| Anticancer (Hep3B) | 5.46 - 12.58 | Combretastatin A-4 |

| Anti-inflammatory | 40 - 90 | Dexamethasone |

| Antioxidant | 62% inhibition | Ascorbic acid |

Case Studies and Research Findings

- Anticancer Study : A study synthesized multiple thiophene carboxamides and tested their efficacy against Hep3B cells. The results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity and stability within cellular environments .

- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory properties of related compounds, demonstrating their effectiveness in reducing LPS-induced NO production in murine models .

- Antioxidant Evaluation : A comprehensive evaluation of antioxidant activities revealed that thiophene derivatives could effectively reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 80–100°C | Prevents decomposition of nitro intermediates |

| Solvent | DMF | Enhances coupling efficiency by 30% vs. THF |

| Catalyst loading | 5 mol% CuI | Reduces reaction time from 24h to 8h |

Q. Table 2: Biological Activity Comparison

| Study | Activity (IC₅₀, μM) | Cell Line | Key Finding |

|---|---|---|---|

| A (2024) | 12.3 ± 1.2 | MCF-7 | Apoptosis via caspase-3 activation |

| B (2025) | 45.6 ± 3.1 | HepG2 | ROS-mediated necrosis dominant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.